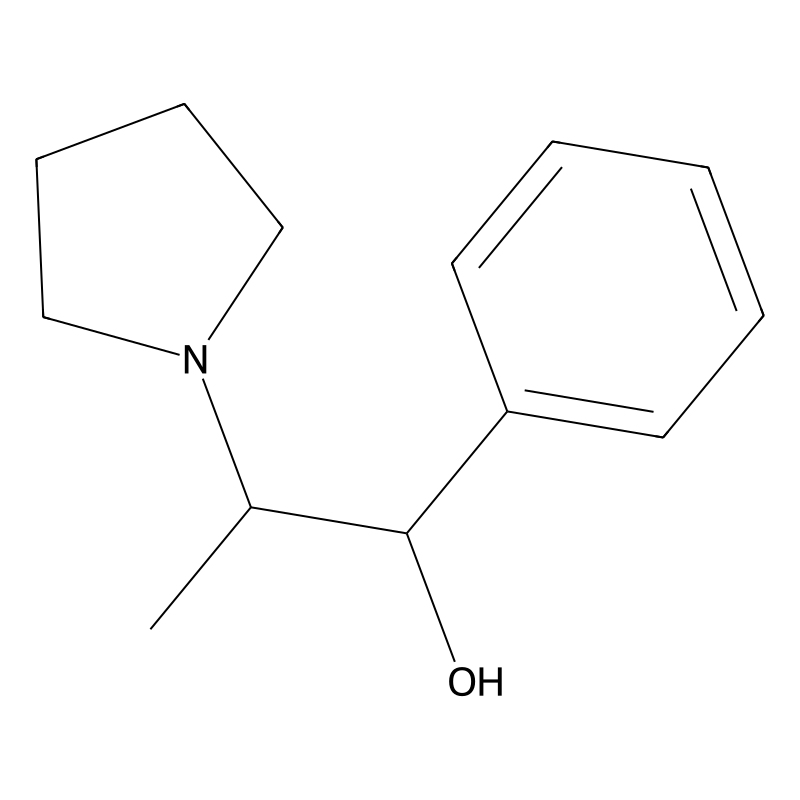

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Asymmetry and Stereoisomers

The molecule contains two chiral centers, meaning it can exist in stereoisomeric forms. These isomers may have different biological properties. Research efforts might involve separating and analyzing the individual isomers (e.g., (1R,2S) and (1S,2R) forms) to understand their potential for specific applications ().

Structural Similarity to Other Molecules

1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol bears some resemblance to known pharmaceuticals like ephedrine. Studies might explore if this compound exhibits similar stimulant or decongestant properties ().

Potential Ligand Design

The molecule's functional groups (phenyl and hydroxyl) could allow it to bind to specific biological targets. Research could involve investigating its potential as a ligand for enzymes or receptors, which might lead to drug discovery efforts.

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol is a chiral compound with the molecular formula C₁₃H₁₉NO. It is known for its unique stereochemistry, specifically the (1S,2R) configuration, which contributes to its biological activity and potential applications in medicinal chemistry. The compound appears as a white to pale yellow powder and has a melting point ranging from 43°C to 49°C .

The compound is also available as its hydrochloride salt, which enhances its solubility and stability in various formulations. The hydrochloride form has a molecular weight of approximately 241.76 g/mol and is commonly used in research and pharmaceutical applications .

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using common oxidizing agents such as chromium trioxide or sodium dichromate.

- Esterification: Reacting with carboxylic acids in the presence of acid catalysts can yield esters.

- Substitution Reactions: The compound may undergo nucleophilic substitution reactions at the alcohol group, particularly when converted to a better leaving group such as a tosylate or mesylate.

This compound exhibits notable biological activities, particularly in the context of its potential as a therapeutic agent. Research indicates that (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol may possess analgesic properties and could be investigated for its efficacy in treating pain-related disorders. Its structural similarity to other known analgesics suggests that it may interact with similar biological pathways, potentially influencing neurotransmitter systems involved in pain perception .

Moreover, the chiral nature of this compound allows for specific interactions with biological receptors, which may enhance its effectiveness while minimizing side effects compared to racemic mixtures.

Several synthetic routes can be employed to produce (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can lead to high enantiomeric purity.

- Asymmetric Synthesis: Catalytic asymmetric methods involving chiral catalysts can selectively produce the desired enantiomer from prochiral substrates.

- Reduction Reactions: The compound can also be synthesized through the reduction of corresponding ketones or imines that contain the necessary chirality.

These methods highlight the versatility of synthetic approaches available for producing this compound while maintaining its unique stereochemical configuration .

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol finds applications primarily in medicinal chemistry. Its potential uses include:

- Chiral Catalyst: It can serve as a catalyst in asymmetric synthesis reactions, particularly for producing enantioselective secondary aromatic alcohols .

- Pharmaceutical Development: Due to its analgesic properties, it may be explored further for developing new pain management therapies.

- Research Tool: The compound can be used in pharmacological studies to understand receptor interactions and biological mechanisms related to pain and other conditions.

Interaction studies involving (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol typically focus on its binding affinity and efficacy at various receptors. Preliminary studies suggest that it may interact with opioid receptors and other neurotransmitter systems. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol, which can provide insights into its uniqueness:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| (1R,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol | Chiral Alcohol | Similar analgesic properties; different stereochemistry |

| (S)-N-Methyl-N-(3-methoxyphenyl)propanamide | Amide | Analgesic effects; lacks pyrrolidine moiety |

| (R)-N-Methyl-N-(3-fluorophenyl)propanamide | Amide | Potentially similar pharmacological effects |

The uniqueness of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol lies in its specific stereochemistry and potential dual action on multiple receptor systems compared to other similar compounds. This specificity may lead to distinct therapeutic profiles that warrant further exploration in clinical settings .